molecular formula C8H17NO3 B13528493 methyl O-isopropyl-N-methylserinate

methyl O-isopropyl-N-methylserinate

Cat. No.: B13528493
M. Wt: 175.23 g/mol
InChI Key: XJHFOYPAUDPCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl O-isopropyl-N-methylserinate is an organic compound with the molecular formula C8H17NO3 It is a derivative of serine, an amino acid, and features both methyl and isopropyl groups attached to the serine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl O-isopropyl-N-methylserinate can be synthesized through a series of chemical reactions involving serine as the starting material. The typical synthetic route involves the esterification of serine with methanol to form methyl serinate, followed by the introduction of the isopropyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl O-isopropyl-N-methylserinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl O-isopropyl-N-methylserinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl O-isopropyl-N-methylserinate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl serinate: Lacks the isopropyl group, making it less hydrophobic.

    Isopropyl serinate: Lacks the methyl group, affecting its reactivity and solubility.

    N-methylserinate: Lacks both the isopropyl and methyl groups, resulting in different chemical properties.

Uniqueness

Methyl O-isopropyl-N-methylserinate is unique due to the presence of both methyl and isopropyl groups, which confer specific chemical and physical properties. These groups influence its solubility, reactivity, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-(methylamino)-3-propan-2-yloxypropanoate

InChI

InChI=1S/C8H17NO3/c1-6(2)12-5-7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3

InChI Key

XJHFOYPAUDPCTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C(=O)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.